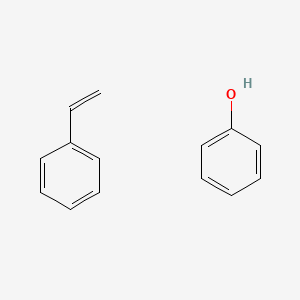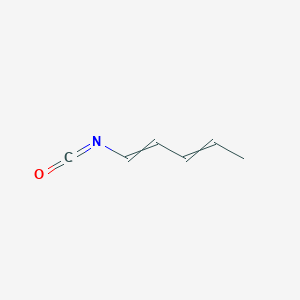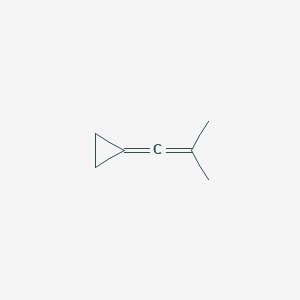![molecular formula C23H23N3 B14478336 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline CAS No. 71900-81-7](/img/structure/B14478336.png)
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline typically involves the reaction of 9H-carbazole with an appropriate aldehyde and N,N-diethylaniline. One common method is the condensation reaction between 9H-carbazole-9-carbaldehyde and N,N-diethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring or the aniline moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbazole-9-carboxylic acid derivatives.
Reduction: Formation of 4-{[(9H-Carbazol-9-YL)aminomethyl]}-N,N-diethylaniline.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline involves its interaction with molecular targets through its imine and carbazole moieties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Another carbazole derivative used in OLEDs with similar hole-transporting properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in light-emitting diodes and perovskite solar cells.
Uniqueness
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline is unique due to its specific combination of the carbazole and aniline moieties, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Propiedades
Número CAS |
71900-81-7 |
|---|---|
Fórmula molecular |
C23H23N3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-(carbazol-9-yliminomethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C23H23N3/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-26-22-11-7-5-9-20(22)21-10-6-8-12-23(21)26/h5-17H,3-4H2,1-2H3 |
Clave InChI |
QBMSFLUSEDUNSB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)
![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)

![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)




![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)

![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)



